molecular formula C20H16N2O3 B11952539 N-(4-Benzyloxybenzylidene)-3-nitroaniline CAS No. 70627-53-1

N-(4-Benzyloxybenzylidene)-3-nitroaniline

Katalognummer: B11952539
CAS-Nummer: 70627-53-1
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: DRWMRBYLKWKBCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Benzyloxybenzylidene)-3-nitroaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzyloxybenzylidene)-3-nitroaniline typically involves the condensation reaction between 4-benzyloxybenzaldehyde and 3-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Benzyloxybenzylidene)-3-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 4-Benzyloxybenzylamine.

    Reduction: N-(4-Benzyloxybenzyl)-3-nitroaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4-Benzyloxybenzylidene)-3-nitroaniline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of N-(4-Benzyloxybenzylidene)-3-nitroaniline involves its interaction with various molecular targets. The Schiff base structure allows it to form coordination complexes with metal ions, which can influence biological activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Benzyloxybenzylidene)-4-hydroxyaniline
  • N-(4-Benzyloxybenzylidene)-4-ethylaniline
  • N-(4-Benzyloxybenzylidene)-4-chloroaniline

Uniqueness

N-(4-Benzyloxybenzylidene)-3-nitroaniline is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

70627-53-1

Molekularformel

C20H16N2O3

Molekulargewicht

332.4 g/mol

IUPAC-Name

N-(3-nitrophenyl)-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C20H16N2O3/c23-22(24)19-8-4-7-18(13-19)21-14-16-9-11-20(12-10-16)25-15-17-5-2-1-3-6-17/h1-14H,15H2

InChI-Schlüssel

DRWMRBYLKWKBCX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.